1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride
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Overview
Description
1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to an ethane-1,2-diamine backbone, with two methyl groups on the nitrogen atoms. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride involves several steps, typically starting with the preparation of the intermediate compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form piperazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include N-oxides, reduced amines, substituted derivatives, and piperazine rings .
Scientific Research Applications
1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. In the case of its use as an antihistamine, the compound acts as an H1-receptor antagonist, blocking the action of histamine and thereby reducing allergic symptoms . The molecular pathways involved include the inhibition of histamine binding to its receptors, preventing the downstream signaling that leads to allergic reactions .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:
Cetirizine: Another H1-receptor antagonist with similar antihistamine properties.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for the H1 receptor and fewer side effects.
Chlorcyclizine: An antihistamine with a similar structure but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17Cl3N2 |
---|---|
Molecular Weight |
271.6 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H15ClN2.2ClH/c1-13(2)7-10(12)8-3-5-9(11)6-4-8;;/h3-6,10H,7,12H2,1-2H3;2*1H |
InChI Key |
KTYOBEFTORQMIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)Cl)N.Cl.Cl |
Origin of Product |
United States |
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